molecular formula C14H25BO2 B566184 2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1142225-97-5

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B566184
CAS No.: 1142225-97-5
M. Wt: 236.162
InChI Key: NEUXXNXLYVEFOM-UHFFFAOYSA-N
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Description

2-(6,6-Dimethyl-1-cyclohexen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C14H25BO2 and its molecular weight is 236.162. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Synthesis

The compound is known for its utility in the synthesis of diboron-containing molecules and as an allylating agent. Its structural characteristic, featuring a boronate ester group, makes it a pivotal reagent in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. For instance, the synthesis and structural analysis of (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')-diboron highlight the compound's role in forming centrosymmetric molecules with potential applications in materials science and catalysis (Clegg et al., 1996).

Material Science Applications

In material science, the compound serves as a precursor for the creation of nanoparticles with enhanced brightness and emission-tuning capabilities. Fischer, Baier, and Mecking (2013) have demonstrated the use of boron-containing compounds for initiating Suzuki-Miyaura chain-growth polymerization, leading to the development of heterodisubstituted polyfluorenes. These materials, characterized by their stable and bright fluorescence emission, find extensive applications in organic light-emitting diodes (OLEDs) and as fluorescence probes in biological imaging (Fischer, Baier, & Mecking, 2013).

Advances in Organic Synthesis

In organic synthesis, the compound's unique reactivity due to the boronate ester group has been exploited for the development of novel organometallic complexes and latent curing agents for epoxy resins. For example, Zheng et al. (1996) explored the synthesis of 1,1-bimetallics of boron and zirconium, revealing potential for creating complex organometallic frameworks with applications in catalysis and organic synthesis (Zheng et al., 1996). Additionally, the latent curing activity of similar compounds for epoxy resins, as investigated by Gao et al. (2014), indicates their significance in enhancing the thermal and mechanical properties of polymeric materials (Gao et al., 2014).

Properties

IUPAC Name

2-(6,6-dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-12(2)10-8-7-9-11(12)15-16-13(3,4)14(5,6)17-15/h9H,7-8,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUXXNXLYVEFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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